molecular formula C12H12O6 B13756575 4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) CAS No. 60722-23-8

4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester)

Cat. No.: B13756575
CAS No.: 60722-23-8
M. Wt: 252.22 g/mol
InChI Key: CLXOQAOAJMVUTK-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Shares a similar core structure but lacks the acetate ester group.

    Chromone-2-carboxylic acid: Another benzopyran derivative with different functional groups.

Uniqueness

The uniqueness of 4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

60722-23-8

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-oxoethyl 7-hydroxy-4-oxo-2,3,4a,8a-tetrahydrochromene-2-carboxylate

InChI

InChI=1S/C12H12O6/c13-3-4-17-12(16)11-6-9(15)8-2-1-7(14)5-10(8)18-11/h1-3,5,8,10-11,14H,4,6H2

InChI Key

CLXOQAOAJMVUTK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2C=C(C=CC2C1=O)O)C(=O)OCC=O

Origin of Product

United States

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